molecular formula C9H8ClN3 B3207608 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine CAS No. 1044771-79-0

4-Chloro-2-ethylpyrido[2,3-d]pyrimidine

Cat. No.: B3207608
CAS No.: 1044771-79-0
M. Wt: 193.63 g/mol
InChI Key: LDLMBJSGEQCJJE-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 4-position and an ethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as condensation, cyclization, and chlorination, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with methoxide yields 4-methoxy-2-ethylpyrido[2,3-d]pyrimidine, while Suzuki coupling with phenylboronic acid produces 4-phenyl-2-ethylpyrido[2,3-d]pyrimidine.

Scientific Research Applications

4-Chloro-2-ethylpyrido[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-ethylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties. The presence of both chlorine and ethyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-chloro-2-ethylpyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-2-7-12-8(10)6-4-3-5-11-9(6)13-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLMBJSGEQCJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC=N2)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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